molecular formula C8H5Cl2N3O B2470035 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine CAS No. 1432064-86-2

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine

Cat. No. B2470035
CAS RN: 1432064-86-2
M. Wt: 230.05
InChI Key: XRQNIGDVIYNOIR-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine, also known as DCPO, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound belongs to the oxadiazole family, which has been extensively studied for their biological and pharmacological properties. DCPO has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.

Scientific Research Applications

Synthesis and Reactivity

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine demonstrates versatility in synthetic chemistry, particularly in the formation and manipulation of heterocyclic compounds. A study detailed the ring-fission and C–C bond cleavage reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, showcasing the compound's potential in generating new molecular structures (Jäger et al., 2002). Additionally, the compound was used to synthesize novel 1,3,4-oxadiazole derivatives through a one-pot, four-component condensation reaction, emphasizing its role in facilitating complex chemical syntheses (Ramazani & Rezaei, 2010).

Biological Activities and Applications

The compound and its derivatives exhibit a range of biological activities, highlighting its potential in pharmaceutical applications. For instance, 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains were studied for their acetyl- and butyrylcholinesterase inhibition, demonstrating moderate dual inhibition and potential as therapeutic agents for neurodegenerative disorders (Pflégr et al., 2022). Moreover, 1,2,4-oxadiazole-pyranopyridine/chromene hybrids showed enhanced antimycobacterial activity against Mycobacterium tuberculosis, indicating the compound's utility in combating infectious diseases (Kumar et al., 2011).

Advanced Synthesis Techniques

The compound's structure allows for advanced synthesis techniques. A photochemical methodology was employed to synthesize 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, demonstrating the compound's suitability for photochemical reactions and the potential for creating structurally unique derivatives (Buscemi et al., 2001). The copper-catalyzed cascade annulation of amidines and methylarenes was used to form various 3,5-disubstituted-1,2,4-oxadiazoles, showcasing the compound's compatibility with eco-friendly and economically efficient synthesis methods (Guo et al., 2015).

properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)13-14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQNIGDVIYNOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine

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